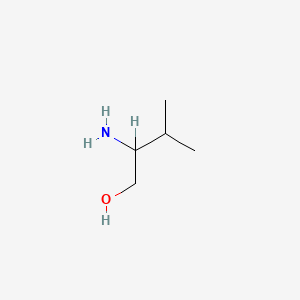

2-Amino-3-methyl-1-butanol

CAS No.: 473-75-6

Cat. No.: VC1964333

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473-75-6 |

|---|---|

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | 2-amino-3-methylbutan-1-ol |

| Standard InChI | InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 |

| Standard InChI Key | NWYYWIJOWOLJNR-UHFFFAOYSA-N |

| SMILES | CC(C)C(CO)N |

| Canonical SMILES | CC(C)C(CO)N |

Introduction

Chemical Structure and Identification

2-Amino-3-methyl-1-butanol is an amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . The compound has a branched structure with a hydroxyl group (-OH) at carbon-1, an amino group (-NH₂) at carbon-2, and a branched methyl substituent at carbon-3.

Nomenclature and Identifiers

The compound is known by several names depending on its stereochemistry:

The IUPAC names for the stereoisomers are:

-

(R)-form: (2R)-2-amino-3-methylbutan-1-ol

Physical Properties

2-Amino-3-methyl-1-butanol is typically a low-melting solid that can appear as a liquid at room temperature, depending on its stereochemistry and purity. The physical state is described as "liquid after melting" for the (S)-(+) isomer .

General Physical Properties

The following table summarizes the key physical properties of the different forms:

Solubility Properties

The compound shows good solubility in various solvents:

Chemical Properties

2-Amino-3-methyl-1-butanol contains two functional groups that provide its reactivity profile:

Functional Groups and Reactivity

-

Primary amino group (-NH₂): Serves as a nucleophile in various reactions

-

Primary hydroxyl group (-OH): Can undergo esterification, oxidation, and other transformations

Thermodynamic Properties

Several calculated thermodynamic properties have been reported for the compound:

| Property | Value | Unit |

|---|---|---|

| Δ⨍G° | -84.03 | kJ/mol |

| Δ⨍H° gas | -275.53 | kJ/mol |

| Δ fusion H° | 10.94 | kJ/mol |

| Δ vap H° | 53.27 | kJ/mol |

| Critical temperature (Tc) | 659.47 | K |

| Critical pressure (Pc) | 4255.16 | kPa |

| Critical volume (Vc) | 0.351 | m³/kmol |

These values were calculated using the Joback method

Heat Capacity

The heat capacity of the compound in gas phase at different temperatures has been calculated:

| Temperature (K) | Cp,gas (J/mol×K) |

|---|---|

| 477.63 | 219.41 |

| 507.94 | 228.88 |

| 538.24 | 237.94 |

| 568.55 | 246.60 |

| 598.85 | 254.87 |

| 629.16 | 262.75 |

| 659.47 | 270.28 |

These values were calculated using the Joback method

Synthesis and Production

2-Amino-3-methyl-1-butanol can be synthesized through several routes, primarily from amino acid precursors.

Synthesis from Valine

The most common method for preparing 2-amino-3-methyl-1-butanol is the reduction of valine or its derivatives:

-

From L-valine (for the S-isomer)

-

From DL-valine (for the racemic mixture)

The general reduction process involves converting the carboxylic acid group of valine to a primary alcohol while preserving the amino group.

Reduction Methods

Various reducing agents can be employed:

-

Lithium aluminum hydride (LiAlH₄)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Sodium borohydride with iodine (NaBH₄/I₂)

Alternative Synthetic Routes

Other reported methods include:

-

From valine methyl ester hydrochloride using appropriate reducing agents

-

From N-Boc-valine methyl ester hydrochloride followed by deprotection

Applications and Uses

2-Amino-3-methyl-1-butanol has diverse applications in organic synthesis and pharmaceutical development.

As a Chiral Auxiliary

The enantiomerically pure forms serve as chiral auxiliaries in asymmetric synthesis:

-

Employed as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics

-

Used in the preparation of crown ethers containing chiral subunits

In Pharmaceutical Synthesis

The compound is valuable in pharmaceutical applications:

-

L-Valinol ((S)-isomer) is used for synthesizing simple 1,3-thiazolidine-2-thione derivatives with fungicidal activity

-

Used in the synthesis of small-molecule inhibitors of MDM2-p53 protein-protein interaction (MDM2 inhibitors) for cancer treatment

In Catalyst Development

Both enantiomers are important precursors for chiral catalysts:

-

(R)-(-)-2-Amino-3-methyl-1-butanol is a precursor to Itsuno's reagent, a chiral oxazaborolidine catalyst used for enantioselective reduction of prochiral ketones, oxime O-ethers, and imines

-

Used in preparing chiral oxazoline-derived multidentate ligands containing cyclophosphazene moiety

| Form | Typical Purity | Appearance | Packaging |

|---|---|---|---|

| Racemic | 95-97% | Yellow liquid | Glass bottles (1-25 mL) |

| (R)-(-) | ≥98% | White to light yellow crystals | Glass bottles (1-25 mL) |

| (S)-(+) | 96-99% | Clear slightly yellow liquid | Glass bottles (1-25 mL) |

Related Compounds and Derivatives

Several derivatives and related compounds have been developed based on 2-amino-3-methyl-1-butanol.

Diphenyl Derivatives

2-Amino-3-methyl-1,1-diphenyl-1-butanol is a significant derivative with applications in asymmetric synthesis:

-

CAS: 78603-95-9 ((S)-isomer), 86695-06-9 ((R)-isomer)

-

Also known as 1,1-diphenylvalinol

Protected Derivatives

Various protected forms are used in organic synthesis:

-

N-Boc protected derivatives

-

O-silylated derivatives

-

Oxazolidine derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume